molecular formula C13H19N B1313057 1-Benzyl-2-methylpiperidine CAS No. 777-38-8

1-Benzyl-2-methylpiperidine

Cat. No.: B1313057
CAS No.: 777-38-8
M. Wt: 189.3 g/mol
InChI Key: IGOHZRWAEINEMC-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidine is an organic compound belonging to the piperidine class It features a piperidine ring substituted with a benzyl group at the nitrogen atom and a methyl group at the second carbon atom

Scientific Research Applications

1-Benzyl-2-methylpiperidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Future Directions

Piperidine derivatives, including “1-Benzyl-2-methylpiperidine”, continue to be an area of interest in drug discovery due to their presence in a wide range of pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperidine with benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: More saturated piperidine derivatives.

    Substitution: Various substituted piperidines depending on the reagents used.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the benzyl and methyl substitutions.

    2-Methylpiperidine: Lacks the benzyl group.

    2-Benzylpiperidine: Lacks the methyl group.

Uniqueness: 1-Benzyl-2-methylpiperidine is unique due to the presence of both benzyl and methyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs. This dual substitution can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

1-benzyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOHZRWAEINEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293429
Record name 2-Methyl-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-38-8
Record name 2-Methyl-1-(phenylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(phenylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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